molecular formula C18H16ClN3OS B3003837 (E)-3-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 2321334-25-0

(E)-3-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide

Cat. No. B3003837
M. Wt: 357.86
InChI Key: GTZYHXUNMYVXFN-CMDGGOBGSA-N
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Description

(E)-3-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C18H16ClN3OS and its molecular weight is 357.86. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound of interest is synthesized through reactions involving various precursors, one being 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, as demonstrated in the study by Prabhuswamy et al. (2016) (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016). Crystal structure analysis is a critical component in understanding the compound's properties.

Anticancer and Antimicrobial Applications

  • Compounds with a structure similar to the one , involving heterocyclic entities like pyrazoline and oxazole, have shown potential anticancer and antimicrobial activities. This is highlighted in the research by Katariya, Vennapu, and Shah (2021) (Katariya, Vennapu, & Shah, 2021). The study emphasizes the significance of these compounds in developing new therapeutic agents.

Crystallographic and Molecular Insights

  • Studies like the one by Barakat et al. (2020) (Barakat, Soliman, Haukka, Al-Majid, Islam, Ali, & Shaik, 2020) focus on the crystallographic analysis of similar compounds. This type of analysis provides insights into the molecular interactions and structural stability, which are crucial for understanding the compound's behavior in various applications.

Anticonvulsant Activity

  • Compounds structurally related to the (E)-3-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide have been evaluated for anticonvulsant activity. Gunia-Krzyżak et al. (2017) (Gunia-Krzyżak, Żelaszczyk, Rapacz, Żesławska, Waszkielewicz, Pańczyk, Słoczyńska, Pękala, Nitek, Filipek, & Marona, 2017) have shown promising results in rodent models, suggesting potential therapeutic applications in epilepsy or seizure disorders.

Solvent Effect on Spectroscopic Properties

  • The solvent effect on the absorption and fluorescence spectra of carboxamides structurally related to the compound has been studied by Patil et al. (2011) (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011). These findings are crucial for understanding the compound's behavior under different environmental conditions and could be relevant for its application in various scientific research fields.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-22-14(11-16(21-22)17-7-4-10-24-17)12-20-18(23)9-8-13-5-2-3-6-15(13)19/h2-11H,12H2,1H3,(H,20,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZYHXUNMYVXFN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide

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